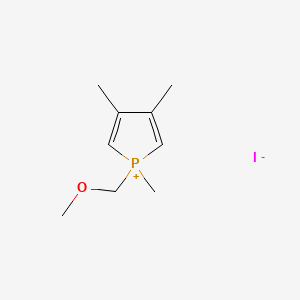
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is a phosphonium salt with a unique structure that includes a phospholium ring substituted with methoxymethyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide typically involves the reaction of a phospholium precursor with methoxymethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor vessel, and the product is purified through crystallization or distillation. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The compound can participate in SN2 reactions where the iodide ion is replaced by a nucleophile.
Oxidation and Reduction: The phospholium ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, thiolates, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative .
Scientific Research Applications
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxymethyl group can participate in nucleophilic attacks, while the phospholium ring can stabilize positive charges, facilitating electrophilic reactions .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive functional groups. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium bromide
- 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium chloride
Uniqueness: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is unique due to its iodide ion, which can be easily displaced in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
61213-91-0 |
|---|---|
Molecular Formula |
C9H16IOP |
Molecular Weight |
298.10 g/mol |
IUPAC Name |
1-(methoxymethyl)-1,3,4-trimethylphosphol-1-ium;iodide |
InChI |
InChI=1S/C9H16OP.HI/c1-8-5-11(4,7-10-3)6-9(8)2;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HHXYTGMWUHTXBN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[P+](C=C1C)(C)COC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


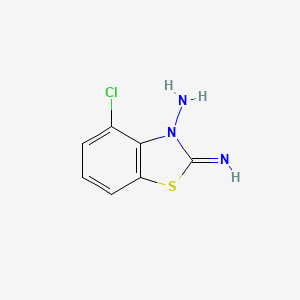
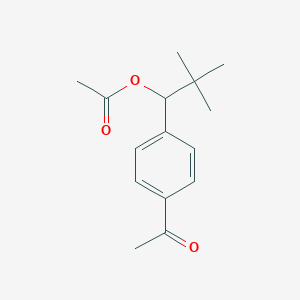

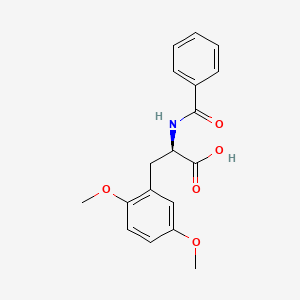
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

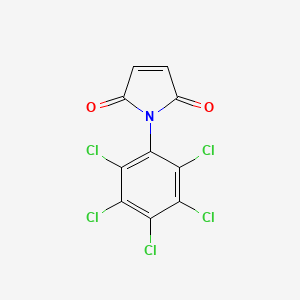
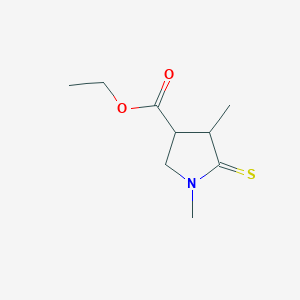
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

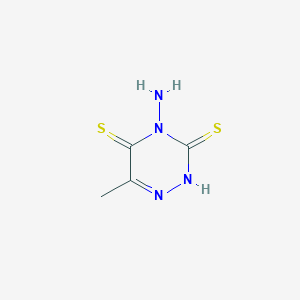
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
